

Structural Characterization Guide: 2-Hydroxy-5-(2-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-hydroxy-5-(2-methoxyphenyl)benzoic Acid
CAS No.:	400744-79-8
Cat. No.:	B2660006

[Get Quote](#)

Executive Analysis & Comparative Strategy

Context: In drug development, 5-aryl salicylic acids are privileged scaffolds for COX inhibition and transthyretin (TTR) stabilization. While Diflunisal is the clinical standard, the 2-methoxyphenyl analog (Target Compound) introduces a steric and electronic variation via the ortho-methoxy group. Characterization must rigorously prove the bi-aryl connectivity and the specific ortho positioning of the methoxy group, which is prone to metabolic demethylation.

Comparative Profile: Target vs. Standard Alternative

The following table contrasts the Target Compound with Diflunisal to highlight expected spectral and physicochemical differences.

Feature	Target Compound	Alternative: Diflunisal	Impact on Characterization
Structure	5-(2-methoxyphenyl)salicylic acid	5-(2,4-difluorophenyl)salicylic acid	Target lacks ¹⁹ F-NMR coupling; spectra will be cleaner but requires NOESY for steric proof.
Molecular Weight	244.24 g/mol	250.20 g/mol	HRMS must distinguish the mass defect of -OCH ₃ vs -F ₂ .
Electronic Effect	Methoxy (+M effect, EDG)	Fluorine (-I effect, EWG)	Target aromatic protons will be shielded (shifted upfield) relative to Diflunisal.
H-Bonding	Intramolecular (COOH...OH)	Intramolecular (COOH...OH)	Both show downfield OH signal (>11 ppm); Target may show secondary H-bonding with OMe.
Solubility	Moderate (Lipophilic)	Low (Lipophilic)	Target requires DMSO-d ₆ for full solubility; CDCl ₃ may cause aggregation.

Step-by-Step Characterization Protocols

Phase I: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and fragmentation logic.

- Method: ESI-TOF (Negative Mode).
- Rationale: Salicylic acids ionize best in negative mode (

).

- Protocol:

- Dissolve 0.1 mg sample in MeOH.
- Direct infusion at 5 μ L/min.
- Target Ion: Calculate

for

: 243.0663.

- Fragmentation Criteria: Apply collision energy (20-40 eV). Look for:

- Loss of

(

199): Characteristic of benzoic acids.

- Loss of

(

228): Confirms the methoxy group presence.

Phase II: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous assignment of the bi-aryl linkage and regiochemistry.

1. Solvent Selection

- Primary:DMSO-d6.
 - Why? Disrupts intermolecular dimers, sharpening the carboxylic acid proton signal.
- Secondary:Acetone-d6.

- Why? Useful if DMSO peak overlaps with the methoxy signal (~3.8 ppm), though less likely here.

2. ¹H NMR Assignment Strategy (500 MHz)

The spectrum will display two distinct aromatic spin systems.

- System A (Salicylic Core):
 - ~11-14 ppm (bs, 1H): COOH (Exchangeable).
 - ~10-11 ppm (s, 1H): Phenolic OH (Intramolecular H-bond stabilizes this).
 - ~8.0 ppm (d, J=2 Hz, 1H): H-6 (Ortho to COOH, meta to bi-aryl bond).
 - ~7.7 ppm (dd, 1H): H-4 (Para to OH).
 - ~7.0 ppm (d, 1H): H-3 (Ortho to OH).
- System B (Methoxyphenyl Ring):
 - ~3.80 ppm (s, 3H): Methoxy group ().
 - ~7.0 - 7.5 ppm (m, 4H): Complex multiplet due to lack of symmetry.

3. Advanced 2D NMR Logic (The "Self-Validating" Step)

To prove the structure is not the 3-isomer or 4-isomer, you must run the following:

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Critical Connection: Look for a cross-peak between H-6 (salicylate) and C-1' (methoxyphenyl ipso-carbon). This proves the C5-C1' bi-aryl bond.
 - Methoxy Location: Correlation between the protons and C-2'.
- NOESY (Nuclear Overhauser Effect Spectroscopy):

- Conformation Check: Strong NOE between and H-3' (neighboring ring proton).
- Twist Angle: NOE between H-6 (salicylate) and H-6' (methoxyphenyl) confirms the proximity of the two rings and their twisted conformation due to steric hindrance.

Phase III: Infrared Spectroscopy (FT-IR)

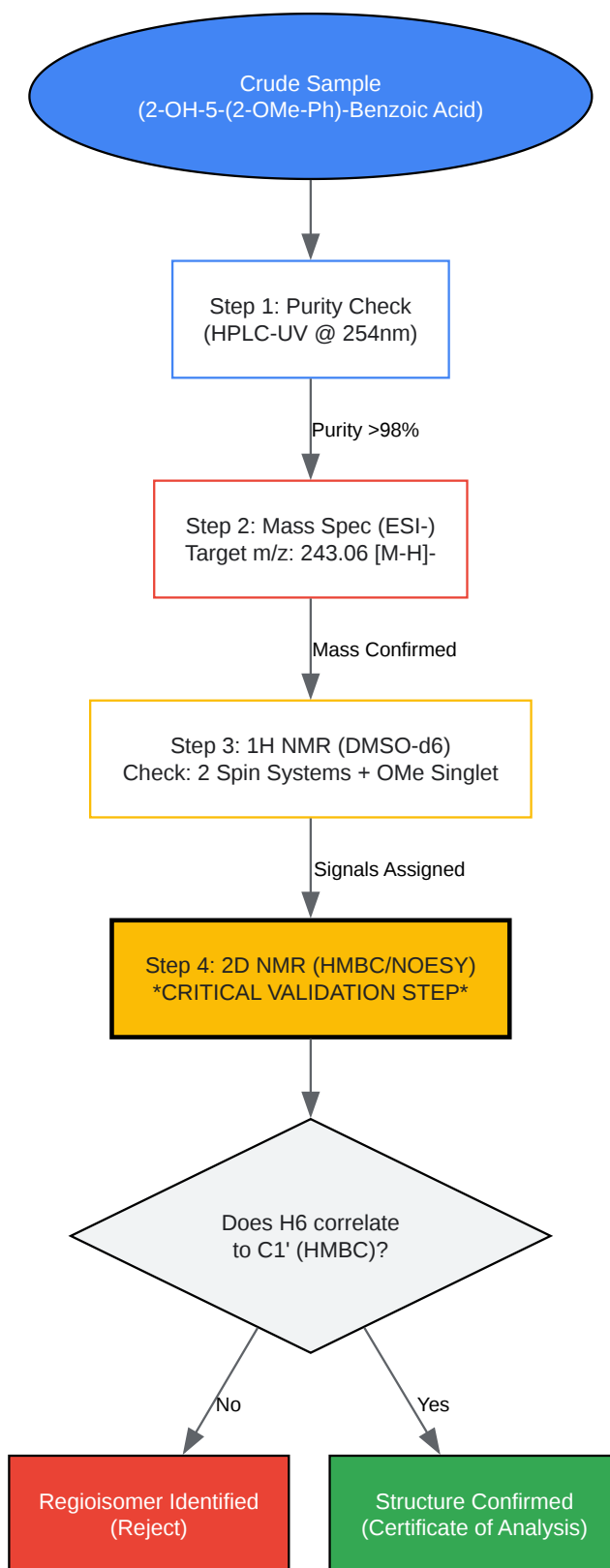
Objective: Confirm functional group environment.

- Method: ATR (Attenuated Total Reflectance) on solid powder.
- Key Diagnostic Bands:
 - 3200-2500 cm^{-1} (broad): O-H stretch of carboxylic acid (dimer).
 - 1660-1680 cm^{-1} : C=O stretch. Note: Lower frequency than typical benzoic acids (usually 1700+) due to internal H-bonding with the phenolic OH.
 - 2835 cm^{-1} : C-H stretch of the Methoxy group ().

Visualization of Characterization Logic

Diagram 1: Structural Verification Workflow

This flowchart illustrates the logical progression from crude synthesis to validated structure, emphasizing the "Go/No-Go" decision points.

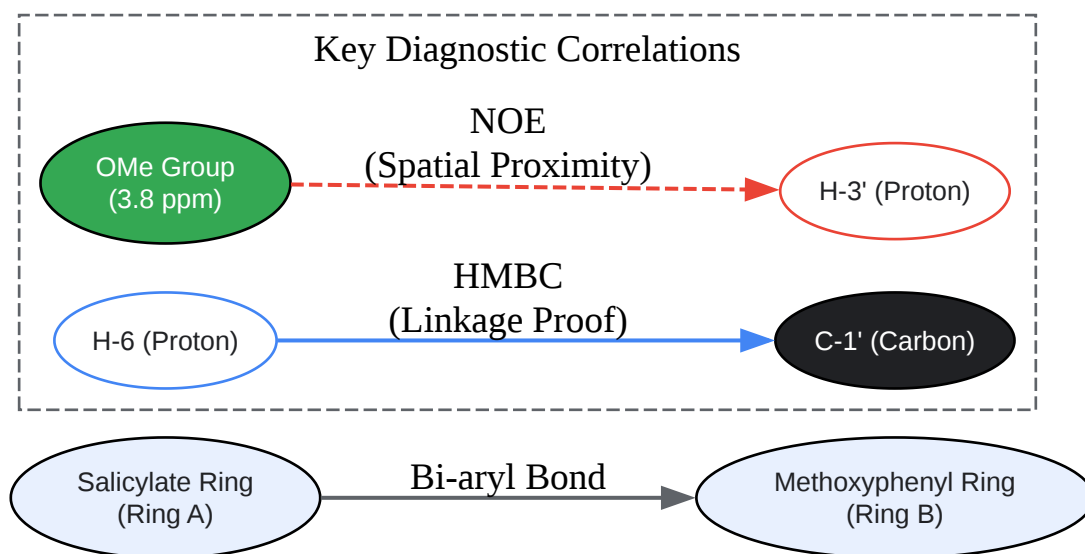


[Click to download full resolution via product page](#)

Caption: Logical workflow for validating the 5-aryl salicylate structure. The 2D NMR step is the critical gatekeeper against regioisomers.

Diagram 2: NMR Correlation Map (HMBC & NOESY)

This diagram visualizes the specific intramolecular interactions required to confirm the regiochemistry.



[Click to download full resolution via product page](#)

Caption: Key NMR correlations. Blue solid line = HMBC (bond connectivity); Red dashed line = NOE (spatial proximity).

References

- PubChem.Diflunisal (Compound Summary). National Library of Medicine.[1] Available at: [\[Link\]](#)[2]
- Wishart, D.S., et al.HMDB: The Human Metabolome Database (Salicylic Acid Derivatives). Nucleic Acids Res. Available at: [\[Link\]](#)
- Silverstein, R.M., Webster, F.X., Kiemle, D.J.Spectrometric Identification of Organic Compounds. (General reference for NMR bi-aryl assignment logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [SID 134995439 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [2-\(2-Methoxyphenyl\)benzoic acid | C14H12O3 | CID 263251 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Structural Characterization Guide: 2-Hydroxy-5-(2-methoxyphenyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2660006/docs#structural-characterization-guide-2-hydroxy-5-2-methoxyphenyl-benzoic-acid\]](https://www.benchchem.com/product/b2660006/docs#structural-characterization-guide-2-hydroxy-5-2-methoxyphenyl-benzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check